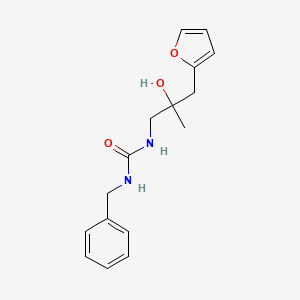

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

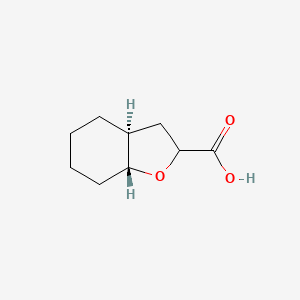

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry due to their unique reactivity, which is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .

Molecular Structure Analysis

The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . This structure is a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .科学的研究の応用

Antimicrobial and Antitumor Activities

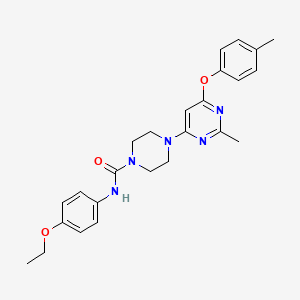

Research on pyridine and azetidine derivatives, such as those related to "1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide," has shown promising antimicrobial and antitumor properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, examining their in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Similarly, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been investigated for potential antidepressant and nootropic agents, reflecting the structural versatility of these compounds in drug development for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

CNS Activity and Selective Agonism

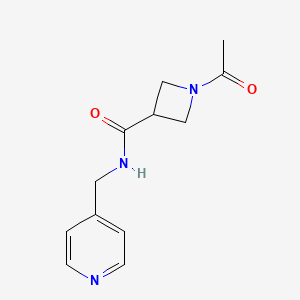

Another significant area of research is the development of selective agonists for CNS receptors. For instance, (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (7a, TC-5619) was identified as a promising candidate for treating cognitive impairment associated with neurological disorders. This compound showed a selective agonism for the α7 neuronal nicotinic acetylcholine receptor, demonstrating more than a thousand-fold selectivity over other receptor subtypes and showing positive effects across cognitive symptoms in schizophrenia in animal models (A. Mazurov, D. Kombo, T. Hauser, et al., 2012).

Synthesis and Evaluation of Biological Activities

The chemical synthesis and evaluation of biological activities of pyridine and azetidine derivatives encompass a broad spectrum of potential therapeutic applications. Anwer, Sayed, Hassanan, and Azab (2018) discussed the conventional and microwave synthesis of new pyridine derivatives, evaluating their antimicrobial and cytotoxic activities. This study emphasizes the ongoing efforts to explore the therapeutic potential of these compounds against various diseases and conditions (K. E. Anwer, G. H. Sayed, Hamdy Hassanan, & M. Azab, 2018).

作用機序

将来の方向性

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and developing new reaction protocols . Additionally, azetidines may find new applications in drug discovery, polymerization, and as chiral templates .

特性

IUPAC Name |

1-acetyl-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(16)15-7-11(8-15)12(17)14-6-10-2-4-13-5-3-10/h2-5,11H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFATCYLZZDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2697827.png)

![3-benzyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697828.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)